molecular formula C6H12O B1604904 2-Methyl-2-propyloxirane CAS No. 3657-41-8

2-Methyl-2-propyloxirane

Cat. No.: B1604904
CAS No.: 3657-41-8
M. Wt: 100.16 g/mol
InChI Key: FFXMEOKFDOVSGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-propyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-1-pentene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions . The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide.

Industrial Production Methods: Industrial production of oxiranes typically involves the use of large-scale epoxidation processes. These processes often employ catalysts such as titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide as the oxidizing agent . This method is favored for its high selectivity and efficiency in producing epoxides.

Properties

IUPAC Name

2-methyl-2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-6(2)5-7-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXMEOKFDOVSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334461
Record name Oxirane, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3657-41-8
Record name Oxirane, 2-methyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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